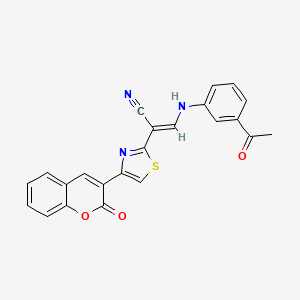

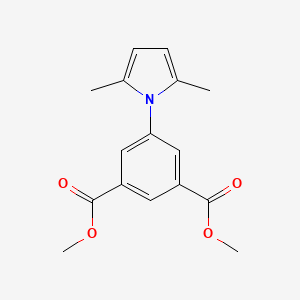

dimethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)isophthalate

Übersicht

Beschreibung

“5-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid” is a chemical compound with the molecular formula C14H13NO4 and a molecular weight of 259.26 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13NO4/c1-8-3-4-9(2)15(8)12-6-10(13(16)17)5-11(7-12)14(18)19/h3-7H,1-2H3,(H,16,17)(H,18,19) .Chemical Reactions Analysis

The specific chemical reactions involving “5-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid” are not detailed in the sources I found .Wissenschaftliche Forschungsanwendungen

Metal-Organic Frameworks (MOFs)

The compound can be used in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials made up of metal ions or clusters coordinated to organic ligands. They are known for their structural versatility and controlled porosity .

Antibacterial Activity

The compound has shown potential in antibacterial activity. It can be used in the development of new drugs with antibacterial properties .

Antitubercular Activity

The compound has shown potential in antitubercular activity. It can be used in the development of new drugs with antitubercular properties .

Enoyl ACP Reductase and DHFR Enzyme Inhibitors

The compound has shown potential as dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. These enzymes are important targets in the development of antimicrobial and anticancer drugs .

Monoclonal Antibody Production

The compound has been found to improve monoclonal antibody production in Chinese hamster ovary cell culture. This could be beneficial in the production of therapeutic monoclonal antibodies .

Control of Galactosylation Level

The compound has shown potential in controlling the level of galactosylation for the N-linked glycans. This is a critical quality attribute of therapeutic monoclonal antibodies .

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to interact with various cellular targets .

Mode of Action

It’s worth noting that similar compounds have been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Biochemical Pathways

It’s known that similar compounds can influence various cellular processes, including energy metabolism and protein synthesis .

Pharmacokinetics

The compound’s solubility in various solvents and its melting and boiling points suggest that it may have certain bioavailability characteristics .

Result of Action

Similar compounds have been found to have effects on cell growth, glucose uptake rate, and intracellular atp levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

dimethyl 5-(2,5-dimethylpyrrol-1-yl)benzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-10-5-6-11(2)17(10)14-8-12(15(18)20-3)7-13(9-14)16(19)21-4/h5-9H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPOURHPSUPAOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC(=CC(=C2)C(=O)OC)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,3-dicarboxylate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-N-[(dimethylamino)methylene]-3-(4-methoxyphenyl)acrylamide](/img/structure/B2875858.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2875860.png)

![(1S,2R)-2alpha-[(tert-Butoxycarbonylamino)methyl]cyclobutane-1alpha-carboxylic acid](/img/structure/B2875861.png)

![5-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B2875862.png)

![N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2875867.png)

![2,6-dichloro-N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-yl}pyridine-3-carboxamide](/img/structure/B2875870.png)

![N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2875872.png)

![(Z)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2875874.png)

![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)cyclohex-3-ene-1-carboxamide](/img/structure/B2875876.png)